1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione
CAS No.: 2321336-12-1
Cat. No.: VC11814063
Molecular Formula: C15H23N3O4
Molecular Weight: 309.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2321336-12-1 |
|---|---|
| Molecular Formula | C15H23N3O4 |
| Molecular Weight | 309.36 g/mol |
| IUPAC Name | 1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C15H23N3O4/c1-3-4-13(19)16-7-5-12(6-8-16)18-11-14(20)17(15(18)21)9-10-22-2/h3-4,12H,5-11H2,1-2H3/b4-3+ |
| Standard InChI Key | XYHHMQAQNJZWIJ-ONEGZZNKSA-N |
| Isomeric SMILES | C/C=C/C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC |
| SMILES | CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC |
| Canonical SMILES | CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)CCOC |
Introduction
The compound 1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione is a synthetic chemical entity characterized by its imidazolidine-2,4-dione core and functionalized piperidine and methoxyethyl groups. This compound likely belongs to a class of molecules with potential pharmacological or biochemical applications due to its structural features.
Synthesis
Although specific synthetic pathways for this compound are not detailed in the search results, its synthesis likely involves:
-
Formation of the imidazolidine-2,4-dione core through cyclization reactions.
-
Functionalization of the piperidine ring with the (2E)-butenoyl group via acylation.
-
Introduction of the methoxyethyl substituent using alkylation reactions.
Potential Applications
The structural features suggest potential applications in medicinal chemistry:
-
Pharmacological Activity: Imidazolidine derivatives are known to exhibit diverse biological activities, including anticonvulsant, anti-inflammatory, and antitumor properties.
-
Receptor Modulation: The piperidine moiety is often associated with interactions at neurotransmitter receptors or ion channels.
-
Drug Development: The functional groups present could be optimized for drug-like properties such as solubility and bioavailability.
Characterization Techniques
For detailed characterization, the following analytical methods are typically employed:
-
Nuclear Magnetic Resonance (NMR): To confirm the chemical structure and configuration of substituents.
-
Mass Spectrometry (MS): For molecular weight determination.
-
Infrared Spectroscopy (IR): To identify functional groups like carbonyls and ethers.
Research Findings
While no direct studies on this specific compound were found in the search results, related compounds with imidazolidine or piperidine scaffolds have been extensively studied:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume